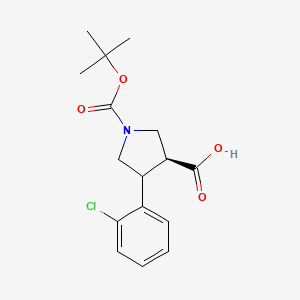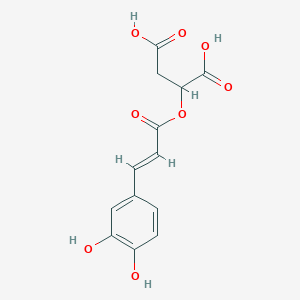
(2-Methylnaphthalen-1-yl)Methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylnaphthalen-1-yl)Methanol is an organic compound with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol . It is a derivative of naphthalene, characterized by a methyl group at the second position and a methanol group at the first position on the naphthalene ring. This compound is used primarily in research and development, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)Methanol can be synthesized through various methods. One common approach involves the microbial conversion of 2-methylnaphthalene to 2-methyl-1-naphthol, followed by reduction to this compound . This process typically involves the use of specific microbial strains and optimized reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves chemical synthesis from 2-methylnaphthalene. The chemical conversion process may use oxidizing agents such as dichromate to produce intermediates like 2-methyl-1-naphthol, which are then reduced to the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylnaphthalen-1-yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1-naphthoquinone.
Reduction: The compound can be reduced to form 2-methylnaphthalene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichromate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-1-naphthoquinone
Reduction: 2-Methylnaphthalene
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2-Methylnaphthalen-1-yl)Methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2-Methylnaphthalen-1-yl)Methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-Methylnaphthalene: A precursor in the synthesis of (2-Methylnaphthalen-1-yl)Methanol.
2-Methyl-1-naphthol: An intermediate in the synthesis process.
2-Methyl-1-naphthoquinone: A product of the oxidation of this compound.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1706-15-6 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22308 |
Synonyme |
(2-Methylnaphthalen-1-yl)Methanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








